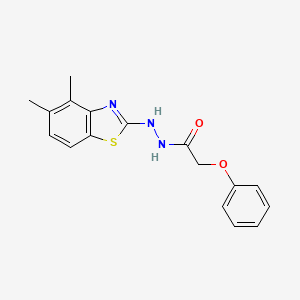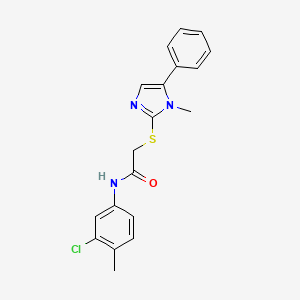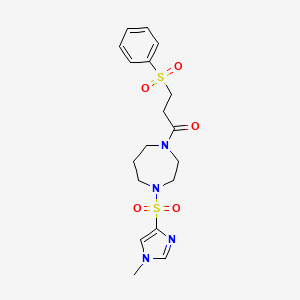![molecular formula C16H11BrN2O3 B2898100 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 301195-22-2](/img/structure/B2898100.png)
2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound with a complex structure . It contains a pyrano[4,3-b]pyran ring system, which is a fused ring system containing a pyran ring and a pyran ring. The compound also contains a bromophenyl group, a methyl group, an amino group, and a carbonitrile group .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A review article published in 2015 described different organocatalyzed synthetic strategies for the construction of chiral 2-amino-3-cyano-4H-chromene derivatives . Another method for synthesizing similar compounds uses catalytic role of recyclable PEG-400 and glycerol at 100 ºC .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are often multicomponent reactions (MCRs). These reactions involve several different starting materials reacting to give a desired product using a one-pot synthesis . The most useful and preferred method for the construction of these heterocyclic compounds is the MCR of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Crystal Structure Analysis
Studies have focused on understanding the crystal structures of similar carbonitrile compounds. For instance, the X-ray crystal structure of related compounds has been determined, revealing significant deviations from planarity and boat conformations in the pyran ring. These structures are stabilized by various hydrogen bonds, which is crucial for their chemical properties and potential applications (Sharma et al., 2015).
Electrocatalytic Multicomponent Assembling
Research has shown that derivatives of similar carbonitriles can be obtained through electrocatalytic multicomponent assembling. This process involves the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile, indicating a pathway for synthesizing diverse derivatives under mild conditions (Vafajoo et al., 2014).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of similar compounds. For example, one compound was synthesized using a one-pot multi-component reaction, with its structure determined by single-crystal X-ray diffraction. These studies provide insights into the molecular structure and potential reactivity of such compounds (Sharma et al., 2015).
Application in Corrosion Inhibition
Derivatives of similar carbonitriles have been investigated as inhibitors for mild steel corrosion. These studies, involving electrochemical techniques and Density Functional Theory (DFT), show the potential of these compounds in industrial applications, particularly in corrosion protection (Yadav et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound is part of the 2-amino-4h-pyran-3-carbonitrile derivatives, which have been shown to have a wide range of interesting biological activities . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that 2-amino-4h-pyran-3-carbonitrile derivatives can be key intermediates for subsequent transformations
Result of Action
Pyrans, a class of compounds to which this compound belongs, possess diverse pharmacological and biological activities such as antitumor, analgesic and ulcerogenic, anti-inflammatory, anticoagulant, phototriggering, and fungicidal properties .
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVZHJMQEVEPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)


![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)


![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)
![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)
![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)



